Enantiomeric Affinity Difference at Alpha-Adrenoceptors: S-Enantiomer Exhibits 100-Fold Lower Affinity than R-Enantiomer
The (S)-(-) enantiomer of phenoxybenzamine exhibits approximately 100-fold lower affinity for alpha-adrenergic binding sites in rat liver plasma membranes compared to the (R)-(+) enantiomer [1]. This strict stereospecificity establishes the S-enantiomer as a low-affinity stereoisomer probe for investigating the chiral requirements of the alpha-adrenoceptor binding pocket. The (S)-enantiomer is 14.5 times less potent than the (R)-enantiomer in functional alpha-adrenergic blockade assays [2].
| Evidence Dimension | Binding Affinity / Functional Potency at Alpha-Adrenoceptors |
|---|---|
| Target Compound Data | (S)-(-)-Phenoxybenzamine: Relative affinity = 1× baseline; Relative potency = 1× baseline |
| Comparator Or Baseline | (R)-(+)-Phenoxybenzamine: ~100-fold higher affinity [1]; 14.5-fold higher potency [2] |
| Quantified Difference | Affinity difference: ~100-fold (two orders of magnitude); Potency difference: 14.5-fold |
| Conditions | [3H]-phenoxybenzamine binding assay in rat liver plasma membranes [1]; Functional alpha-adrenergic blockade assay [2] |
Why This Matters
This quantitative difference validates the use of (S)-phenoxybenzamine as a stereochemical control or low-affinity probe in experiments where the high-affinity R-enantiomer or racemate would obscure subtle receptor interactions.
- [1] Guellaën G, Yates-Aggerbeck M, Vauquelin G, Strosberg D, Hanoune J. Hepatic α-adrenoreceptor: Specific and irreversible labeling by [3H]-phenoxybenzamine. Biochemical and Biophysical Research Communications. 1979;91(2):393-400. doi:10.1016/0006-291X(79)91326-3 View Source
- [2] Portoghese PS, Riley TN, Miller JW. Stereochemical Studies on Medicinal Agents. 10. The Role of Chirality in α-Adrenergic Receptor Blockage by (+)- and (-)-Phenoxybenzamine Hydrochloride. Journal of Medicinal Chemistry. 1971;14(7):561-564. doi:10.1021/jm00289a001 View Source
